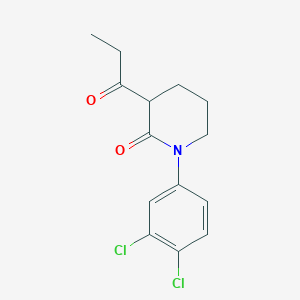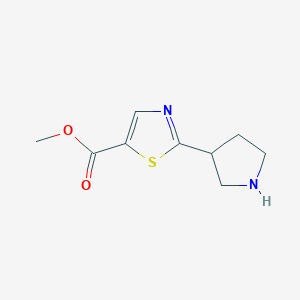
4-Iodophenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenyl chloroformate is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of phenyl chloroformate, where an iodine atom is substituted at the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodophenyl chloroformate can be synthesized through the reaction of 4-iodophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to handle the toxic and reactive nature of phosgene safely. The process includes the careful control of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Reduction: The iodine atom can be reduced to form 4-phenyl chloroformate.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used. The reactions are typically carried out in the presence of a base like triethylamine at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
4-Phenyl Chloroformate: Formed from the reduction of the iodine atom.
Wissenschaftliche Forschungsanwendungen
4-Iodophenyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: The compound is used in the modification of biomolecules, such as the conjugation of proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-iodophenyl chloroformate involves the formation of reactive intermediates that facilitate nucleophilic substitution reactions. The chloroformate group (–OCOCl) is highly reactive and can readily react with nucleophiles to form stable products. The iodine atom can also participate in various chemical transformations, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Phenyl Chloroformate: Lacks the iodine substitution, making it less reactive in certain reactions.
4-Nitrophenyl Chloroformate: Contains a nitro group instead of iodine, which affects its reactivity and applications.
Methyl Chloroformate: A simpler ester with different reactivity and applications.
Uniqueness: 4-Iodophenyl chloroformate is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with other chloroformates. This makes it a valuable reagent in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C7H4ClIO2 |
|---|---|
Molekulargewicht |
282.46 g/mol |
IUPAC-Name |
(4-iodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4ClIO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H |
InChI-Schlüssel |
NZTZBFBNLVJVLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
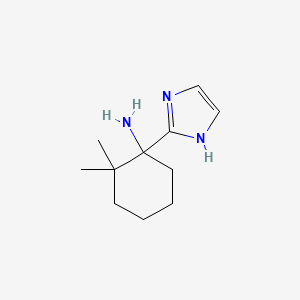

![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)
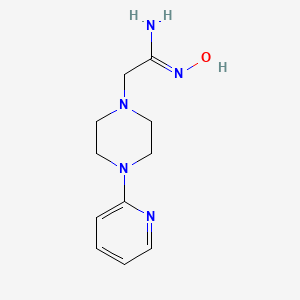
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
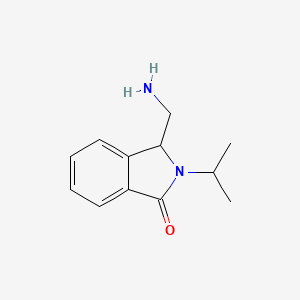

![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)
